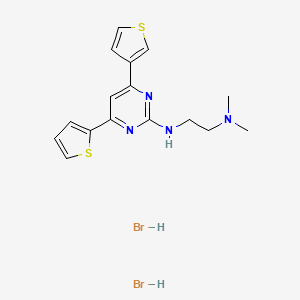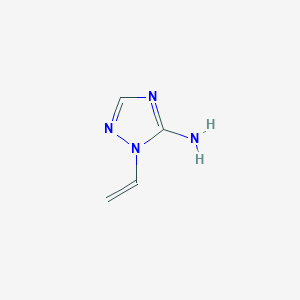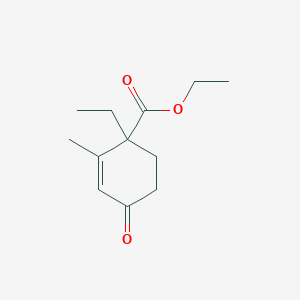
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and is substituted with a carboxamide group and a diphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorene backbone: This can be achieved through the cyclization of biphenyl derivatives under acidic conditions.
Introduction of the carboxamide group: This step involves the reaction of the fluorene derivative with an appropriate amine, such as diphenylamine, in the presence of a coupling reagent like carbodiimide.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, resulting in a wide range of derivatives.
科学研究应用
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Fluorene derivatives: Compounds with similar fluorene backbones but different substituents.
Carboxamides: Compounds with carboxamide functional groups but different aromatic or aliphatic backbones.
Diphenyl derivatives: Compounds with diphenyl groups attached to various backbones.
Uniqueness
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide is unique due to the combination of its fluorene backbone, carboxamide group, and diphenyl substituents This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
属性
| 117836-69-8 | |
分子式 |
C26H21NO2 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
3-oxo-N,1-diphenyl-1,2,9,9a-tetrahydrofluorene-2-carboxamide |
InChI |
InChI=1S/C26H21NO2/c28-23-16-21-20-14-8-7-11-18(20)15-22(21)24(17-9-3-1-4-10-17)25(23)26(29)27-19-12-5-2-6-13-19/h1-14,16,22,24-25H,15H2,(H,27,29) |
InChI 键 |
CYLDRVJBXRVIDU-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(C(=O)C=C2C3=CC=CC=C31)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)

